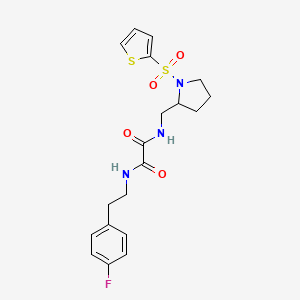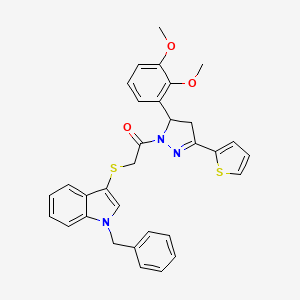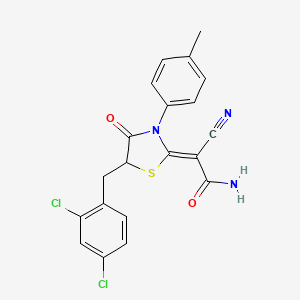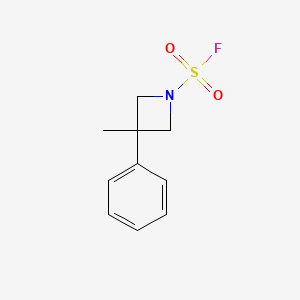![molecular formula C16H14ClNO4S B2823574 N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034490-96-3](/img/structure/B2823574.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and thermodynamics of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The scientific research on compounds similar to N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide often focuses on their structural properties and molecular interactions. For instance, the structural determination of related sulfonamide compounds like tolbutamide reveals insights into their molecular configuration and interactions, which are essential for understanding their biological functions (Nirmala & Gowda, 1981).
DNA Binding and Anticancer Activity
Another area of interest is the exploration of sulfonamide derivatives in cancer research. Studies have shown that mixed-ligand copper(II)-sulfonamide complexes, similar in structure to the compound , can bind to DNA and demonstrate antiproliferative activity against human tumor cells, suggesting potential applications in cancer therapy (González-Álvarez et al., 2013).
Herbicide Transport and Persistence in Soil
Research on chlorsulfuron, a compound with a similar sulfonamide group, highlights its application in agriculture, particularly its transport characteristics in soil and its persistence as a herbicide. This research is crucial for understanding the environmental impact and efficacy of such compounds in agricultural practices (Veeh et al., 1994).
Synthesis and Characterization Techniques
The synthesis and characterization of new sulfonamide molecules provide valuable insights into the potential applications of these compounds in various fields, including pharmacology and materials science. For example, the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and its structural analysis using spectroscopic tools and X-ray crystallography contribute to a deeper understanding of such compounds (Murthy et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCVFVPGNWZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

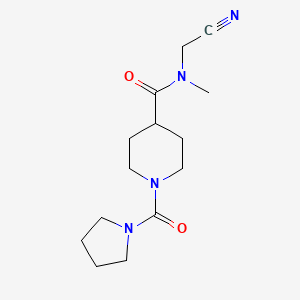
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
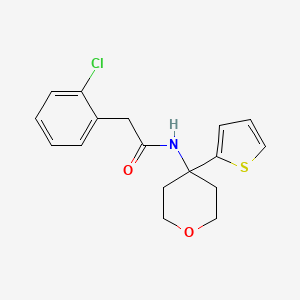

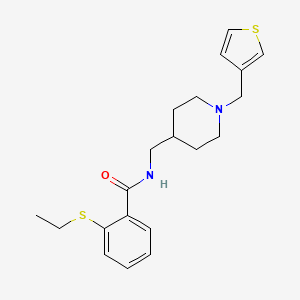
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
